molecular formula C12H24N2O3 B6230624 tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1367769-94-5

tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B6230624
CAS No.: 1367769-94-5
M. Wt: 244.3
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Description

Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an aminoethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminoethyl compoundsThe hydroxyl group can be introduced through oxidation reactions using appropriate oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce various functional groups such as alkyl or acyl groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, including the presence of both an aminoethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

1367769-94-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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